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Compound of Interest

Compound Name: 1,3,6-Trinitropyrene

Cat. No.: B1206819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

for 1,3,6-trinitropyrene (1,3,6-TNP), a key compound in materials science and environmental

research. This document outlines the essential data obtained from Mass Spectrometry (MS),

Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, supported by detailed

experimental protocols.

Data Presentation
The following tables summarize the key quantitative data for the characterization of 1,3,6-
trinitropyrene.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of 1,3,6-trinitropyrene and provides insights

into its fragmentation patterns, aiding in its definitive identification.[1] The typical observation is

the molecular ion peak.
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Parameter Value Source(s)

Molecular Formula C₁₆H₇N₃O₆ [1]

Molecular Weight 337.24 g/mol [1]

Molecular Ion Peak (m/z) 337 [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of 1,3,6-
trinitropyrene.[1] ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of

the nitro groups on the pyrene core.[1][2]

¹H NMR Chemical Shifts

The ¹H NMR data for 1,3,6-trinitropyrene is primarily reported in deuterated dimethyl sulfoxide

(DMSO-d₆).[1][2]

Solvent
Chemical Shift (δ,
ppm)

Assignment
(Protons)

Source(s)

DMSO-d₆ 9.41 Aromatic H [1]

9.23 Aromatic H [1]

9.16 Aromatic H [1]

9.08 Aromatic H [1]

¹³C NMR Chemical Shifts

While ¹³C NMR chemical shifts have been reported and are instrumental in the complete

structural assignment of nitrated pyrene derivatives, specific peak assignments for 1,3,6-
trinitropyrene were not available in the cited literature.[1][2] The data is typically acquired in

DMSO-d₆.[2]

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy is used to identify the functional groups present in the 1,3,6-
trinitropyrene molecule. The spectrum is characterized by absorption bands corresponding to

the vibrations of the nitro groups and the aromatic pyrene backbone. Specific peak data was

not available in the search results, but the expected characteristic absorption regions are listed

below.

Functional Group
Expected Wavenumber
Range (cm⁻¹)

Vibration Type

Aromatic C-H 3100 - 3000 Stretching

Aromatic C=C 1600 - 1450 Stretching

Nitro (N-O) 1550 - 1490 Asymmetric Stretching

1355 - 1315 Symmetric Stretching

Experimental Protocols
Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic

data.

Synthesis of 1,3,6-Trinitropyrene
The primary method for synthesizing 1,3,6-trinitropyrene is through the direct nitration of

pyrene.[1]

Reaction Setup: Pyrene is refluxed in concentrated nitric acid (HNO₃). A typical ratio is 1

gram of pyrene to 80 mL of HNO₃.

Reaction Conditions: The mixture is heated to 80°C and stirred for approximately 12 hours.

Precipitation and Filtration: After cooling to room temperature, the reaction mixture is diluted

with deionized water (e.g., 500 mL), causing the yellow 1,3,6-trinitropyrene product to

precipitate.

Collection: The solid product is collected by filtration.
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NMR Spectroscopy Protocol (General)
The following is a general protocol for acquiring NMR spectra of nitrated polycyclic aromatic

hydrocarbons.

Sample Preparation: Dissolve approximately 10-50 mg of the 1,3,6-trinitropyrene sample in

a suitable deuterated solvent, typically DMSO-d₆, to a final volume of about 0.6 mL in a 5

mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500

MHz).

¹H NMR Acquisition:

Load standard proton acquisition parameters.

Tune and shim the probe for the specific sample and solvent.

Set the spectral width to cover the aromatic region (approximately 0-12 ppm).

Use a 45° or 90° pulse width.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Load standard carbon acquisition parameters with proton decoupling.

Set the spectral width to cover the expected range for aromatic carbons (approximately

100-160 ppm).

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and reference it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for

¹H and ~39.52 ppm for ¹³C).
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Mass Spectrometry Protocol (General)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common, but

Negative Chemical Ionization (NCI) has shown increased sensitivity for nitro-PAHs.[1]

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The molecular ion peak corresponding to the molecular weight of 1,3,6-trinitropyrene (m/z =

337) is the primary focus for identification.

Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis, purification, and

characterization of 1,3,6-trinitropyrene.
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Analytical Workflow for 1,3,6-Trinitropyrene Characterization
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Workflow for 1,3,6-TNP Synthesis and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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